Licarin A
Overview
Description
Licarin A is a neolignan found in various plants such as Aristolochia taliscana, Machilus thunbergii, and Myristica fragrans . It has been studied for its wide range of pharmacological effects, including antitrypanosomal activity, cytotoxicity against tumor cells, free-radical scavenging, and neuroprotective activity .
Synthesis Analysis
Licarin A can be synthesized from isoeugenol. One method uses crude peroxidases extracted from Brassica juncea as a biocatalyst . Another method involves the selective oxidation of isoeugenol using CuFe2O4 catalysts under mild conditions .Molecular Structure Analysis
Licarin A has a molecular formula of C20H22O4 and a molecular weight of 326.39 . Its structure has been confirmed by mass spectrometer (MS) and nuclear magnetic resonance (NMR) analysis .Chemical Reactions Analysis
The selective oxidation of isoeugenol to Licarin A has been reported . This reaction is crucial for the production of Licarin A.Physical And Chemical Properties Analysis
Licarin A is a solid compound with a molecular weight of 326.39 . It is soluble in DMSO .Scientific Research Applications
Anti-inflammatory and Anti-allergic Effects
Licarin A has been shown to inhibit histamine release and reduce the mRNA levels of pro-inflammatory cytokine TNF-α, suggesting its potential as a treatment for immediate allergic reactions .
Anticancer Activity
Studies have demonstrated that Licarin A exhibits anti-proliferative effects on non-small cell lung cancer cell lines, indicating its potential use in cancer therapy .
Catalysis in Chemical Synthesis
Licarin A can be synthesized through the selective oxidation of isoeugenol, with applications in the field of catalysis and organic synthesis .
Biological Properties and Therapeutic Potential
Licarin A possesses multifunctional biological properties, including cytotoxicity and antimicrobial activities, and has been used for treating central nervous system complaints and metabolic disorders .
Licarin A is a candidate compound for the treatment of immediate allergic reactions Selective oxidation of isoeugenol to licarin A using CuFe Licarin A induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer Natural and Semi-synthetic Licarins: Neolignans with Multi-functional Biological Properties
Mechanism of Action
Target of Action
Licarin A, a neolignan, has been shown to interact with several targets. It has been observed to have a significant effect on the rat mast cell line RBL-2H3 cells . It also acts as a partial PPARɣ receptor agonist , confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .
Mode of Action
Licarin A interacts with its targets and induces changes in their function. For instance, it has been shown to significantly and dose-dependently reduce TNF-α production in DNP-HSA-stimulated RBL-2H3 cells . Furthermore, it reduces COX-2 expression .
Biochemical Pathways
Licarin A affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that Licarin A can modulate the immune response and inflammation through these pathways.
Result of Action
The action of Licarin A results in several molecular and cellular effects. It has been shown to possess multi-functional biological properties ranging from cytotoxicity to antimicrobial activities . It has even been used for the treatment of central nervous system complaints and metabolic disorders . In addition, it has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-FNINDUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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